molecular formula C23H26N2O3 B4013762 1-cyclohexyl-5-oxo-N-(4-phenoxyphenyl)-3-pyrrolidinecarboxamide CAS No. 669696-41-7

1-cyclohexyl-5-oxo-N-(4-phenoxyphenyl)-3-pyrrolidinecarboxamide

Cat. No. B4013762
CAS RN: 669696-41-7
M. Wt: 378.5 g/mol
InChI Key: LHSXXBNPVWUOJW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 1-cyclohexyl-5-oxo-N-(4-phenoxyphenyl)-3-pyrrolidinecarboxamide often involves multi-step chemical reactions, starting from basic cyclohexane and aromatic precursors. A common approach includes the nucleophilic substitution reaction of derivatives of cyclohexane with aromatic compounds in the presence of a base, followed by catalytic reduction or other functional group transformation reactions (Yang et al., 1999). These steps are critical in introducing the desired functional groups into the cyclohexane backbone and achieving the target compound's synthesis.

Molecular Structure Analysis

The molecular structure of compounds similar to 1-cyclohexyl-5-oxo-N-(4-phenoxyphenyl)-3-pyrrolidinecarboxamide has been elucidated through various analytical techniques, such as X-ray diffraction and AM1 molecular orbital methods. These studies reveal the conformational aspects and the spatial arrangement of atoms within the molecule. For instance, analysis of related structures shows an essentially planar aromatic ring linked to a substituted pyrrolidine moiety, highlighting the importance of the molecular conformation for the compound's properties and activity (Banerjee et al., 2002).

Chemical Reactions and Properties

The chemical reactivity of 1-cyclohexyl-5-oxo-N-(4-phenoxyphenyl)-3-pyrrolidinecarboxamide and its derivatives is influenced by the functional groups present in the molecule. These compounds can undergo various chemical reactions, including nucleophilic substitution, addition reactions, and cyclization processes, leading to the formation of complex structures with diverse biological and chemical activities. The presence of the pyrrolidine carboxamide moiety, in particular, can facilitate interactions with biological targets, influencing the compound's overall reactivity and potential applications (Özer et al., 2009).

Physical Properties Analysis

The physical properties of 1-cyclohexyl-5-oxo-N-(4-phenoxyphenyl)-3-pyrrolidinecarboxamide derivatives, such as solubility, melting point, and crystallinity, are crucial for their application and handling. These properties are determined by the compound's molecular structure and the interactions between its molecules. For instance, the solubility in various solvents and the ability to form stable crystals are influenced by the compound's polar and non-polar regions, as well as hydrogen bonding capabilities (Li et al., 2009).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and functional group behavior, are directly related to the compound's structure. The cyclohexyl and phenoxyphenyl groups, combined with the pyrrolidine carboxamide core, contribute to the compound's unique chemical properties. These features enable the compound to participate in a wide range of chemical reactions, offering potential for synthesis of novel derivatives with specific functions and activities. The chemical stability under various conditions and the reactivity towards different reagents are essential aspects for developing applications based on this compound (McLaughlin et al., 2016).

properties

IUPAC Name

1-cyclohexyl-5-oxo-N-(4-phenoxyphenyl)pyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O3/c26-22-15-17(16-25(22)19-7-3-1-4-8-19)23(27)24-18-11-13-21(14-12-18)28-20-9-5-2-6-10-20/h2,5-6,9-14,17,19H,1,3-4,7-8,15-16H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHSXXBNPVWUOJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2CC(CC2=O)C(=O)NC3=CC=C(C=C3)OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50387858
Record name STK325139
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50387858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

669696-41-7
Record name STK325139
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50387858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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